molecular formula C8H6FNO3 B6153479 4-fluoro-3-methyl-5-nitrobenzaldehyde CAS No. 1806313-05-2

4-fluoro-3-methyl-5-nitrobenzaldehyde

Cat. No.: B6153479
CAS No.: 1806313-05-2
M. Wt: 183.1
InChI Key:
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Description

4-Fluoro-3-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 4-fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Reduction: 4-fluoro-3-methyl-5-aminobenzaldehyde.

    Oxidation: 4-fluoro-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-methyl-5-nitrobenzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the methyl group.

    3-Methyl-4-nitrobenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the nitro group.

Uniqueness

4-Fluoro-3-methyl-5-nitrobenzaldehyde is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-3-methyl-5-nitrobenzaldehyde involves the introduction of a fluorine atom, a methyl group, and a nitro group onto a benzaldehyde ring.", "Starting Materials": [ "4-fluorobenzaldehyde", "acetone", "nitric acid", "sodium nitrite", "sodium hydroxide", "methanol", "sulfuric acid", "sodium bisulfite" ], "Reaction": [ "Step 1: Synthesis of 4-fluoro-3-methylbenzaldehyde", "4-fluorobenzaldehyde is reacted with acetone in the presence of a base catalyst such as sodium hydroxide to form 4-fluoro-3-methylbenzaldehyde.", "Step 2: Nitration of 4-fluoro-3-methylbenzaldehyde", "4-fluoro-3-methylbenzaldehyde is nitrated using a mixture of nitric acid and sulfuric acid to form 4-fluoro-3-methyl-5-nitrobenzaldehyde.", "Step 3: Reduction of nitro group", "The nitro group in 4-fluoro-3-methyl-5-nitrobenzaldehyde is reduced to an amino group using sodium bisulfite in the presence of methanol to yield 4-fluoro-3-methyl-5-aminobenzaldehyde." ] }

CAS No.

1806313-05-2

Molecular Formula

C8H6FNO3

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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